racemic-Tasocitinib
Overview
Description
Racemic-Tasocitinib is a Janus kinase (JAK) inhibitor used primarily in the treatment of autoimmune diseases such as rheumatoid arthritis. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its ability to modulate the immune response by inhibiting specific signaling pathways involved in inflammation .
Mechanism of Action
Target of Action
Racemic-Tofacitinib primarily targets the Janus kinases (JAKs) . JAKs are a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function .
Mode of Action
Racemic-Tofacitinib is a JAK inhibitor . It interacts with its targets by inhibiting the JAK-STAT signaling pathway . This inhibition results in the modulation of cytokines critical to the progression of immune and inflammatory responses .
Biochemical Pathways
Racemic-Tofacitinib affects several biochemical pathways. It suppresses JAK1/JAK3-mediated signaling induced by the common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 . It also modulates the immune response by directing monocytes and macrophages toward an anti-inflammatory phenotype .
Pharmacokinetics
Racemic-Tofacitinib is rapidly absorbed, with plasma concentrations peaking at around 1 hour after oral administration . The mean terminal phase half-life is approximately 3.2 hours . The high plasma concentration with delayed medicine clearance may affect the liver and/or kidney functions .
Result of Action
The molecular and cellular effects of Racemic-Tofacitinib’s action are significant. It inhibits proliferation in CD4+ and CD8+ T cells along with Th1 and Th17 differentiation, while Th2 and regulatory T cell lineages are largely unaffected . It also decreases cytokine-induced phosphorylation of all JAK-STAT pathways studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Racemic-Tofacitinib. For instance, nanosystems can be used to overcome many systemic adverse effects associated with oral dosage forms of Racemic-Tofacitinib . These nanosystems can target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .
Biochemical Analysis
Biochemical Properties
Racemic-Tofacitinib is known to interact with various enzymes and proteins. It is a Janus Kinase inhibitor, which means it can inhibit the activity of Janus Kinases, a family of intracellular signaling proteins . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
Racemic-Tofacitinib has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can inhibit the activation of Signal Transducer and Activator of Transcription (STAT) proteins that regulate gene transcription .
Molecular Mechanism
The molecular mechanism of action of Racemic-Tofacitinib involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a Janus Kinase inhibitor, it selectively inhibits the JAK1/3 tyrosine kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Racemic-Tofacitinib have been observed to change over time. Studies have shown that it has a lower limit of quantification (LLOQ) for tofacitinib of 0.1 ng ml −1 . This indicates its stability and potential long-term effects on cellular function.
Metabolic Pathways
Racemic-Tofacitinib is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is not currently available.
Preparation Methods
The synthesis of racemic-Tasocitinib involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various chemical reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis are employed to scale up the production efficiently .
Chemical Reactions Analysis
Racemic-Tasocitinib undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Racemic-Tasocitinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving JAK inhibitors and their chemical properties.
Biology: Researchers use this compound to study the biological pathways involved in immune response and inflammation.
Medicine: This compound is extensively studied for its therapeutic potential in treating autoimmune diseases like rheumatoid arthritis and psoriasis.
Comparison with Similar Compounds
Racemic-Tasocitinib is compared with other JAK inhibitors such as Baricitinib and Upadacitinib. While all these compounds target the JAK-STAT pathway, this compound is unique in its specific binding affinity and inhibition profile. Similar compounds include:
Baricitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor with a different inhibition profile compared to this compound.
Properties
IUPAC Name |
3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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